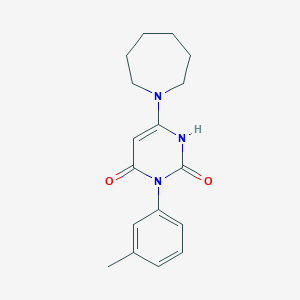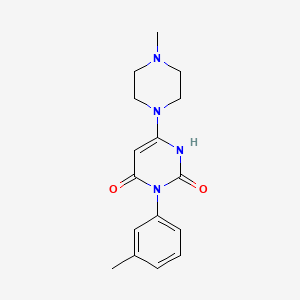
3-(3-methylphenyl)-6-(pyrrolidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-methylphenyl)-6-(pyrrolidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione, also known as MPT-PYR-DIONE, is an organic compound with a wide range of scientific applications. It is a colorless, crystalline solid with a molecular weight of 266.35 g/mol, and is soluble in water, alcohol, and ether. MPT-PYR-DIONE is a versatile compound, capable of being used in a variety of scientific experiments and applications.
Applications De Recherche Scientifique
3-(3-methylphenyl)-6-(pyrrolidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dioneE has a number of scientific research applications, including its use as a model compound in organic chemistry, its use as a catalyst in organic synthesis, and its use as a substrate for enzyme studies. It has also been used in the synthesis of other organic compounds, such as heterocyclic compounds and amino acids.
Mécanisme D'action
The mechanism of action of 3-(3-methylphenyl)-6-(pyrrolidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dioneE is not yet fully understood. However, it is believed that its reactivity is due to its ability to form hydrogen bonds with other molecules, which allows it to act as a catalyst in organic synthesis. Additionally, it is believed that 3-(3-methylphenyl)-6-(pyrrolidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dioneE can interact with enzymes in a way that allows it to act as a substrate for enzyme studies.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-methylphenyl)-6-(pyrrolidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dioneE are not yet fully understood. It is believed that it has the potential to act as an inhibitor of certain enzymes, which could have therapeutic effects. Additionally, it is believed to have antibacterial and antifungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(3-methylphenyl)-6-(pyrrolidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dioneE in lab experiments include its ability to form hydrogen bonds with other molecules, its ability to act as a catalyst in organic synthesis, and its ability to act as a substrate for enzyme studies. The limitations of using 3-(3-methylphenyl)-6-(pyrrolidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dioneE in lab experiments include its low solubility in water and its high reactivity.
Orientations Futures
Some potential future directions for research involving 3-(3-methylphenyl)-6-(pyrrolidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dioneE include further exploration of its biochemical and physiological effects, further exploration of its ability to act as an inhibitor of certain enzymes, and further exploration of its potential therapeutic applications. Additionally, further research into its mechanism of action and its ability to act as a catalyst in organic synthesis could lead to the development of new and more efficient synthesis methods.
Méthodes De Synthèse
3-(3-methylphenyl)-6-(pyrrolidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dioneE can be synthesized through a number of methods, such as the Wittig reaction, the Mitsunobu reaction, and the Suzuki reaction. The Wittig reaction is a type of organic reaction that can be used to synthesize 3-(3-methylphenyl)-6-(pyrrolidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dioneE from an aldehyde and a phosphonium salt. The Mitsunobu reaction is another method of synthesizing 3-(3-methylphenyl)-6-(pyrrolidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dioneE, utilizing a diazotized aldehyde and an alcohol. The Suzuki reaction is a type of cross-coupling reaction, which is used to synthesize 3-(3-methylphenyl)-6-(pyrrolidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dioneE from a boronic acid and a halide.
Propriétés
IUPAC Name |
3-(3-methylphenyl)-6-pyrrolidin-1-yl-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-11-5-4-6-12(9-11)18-14(19)10-13(16-15(18)20)17-7-2-3-8-17/h4-6,9-10H,2-3,7-8H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJNGHIQSPJMFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C=C(NC2=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(pyrrolidin-1-yl)-3-(m-tolyl)pyrimidine-2,4(1H,3H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide](/img/structure/B6543723.png)
![[2-(thiophen-2-yl)pyridin-3-yl]methanamine dihydrochloride](/img/structure/B6543728.png)

![3-(3-bromophenyl)-6-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6543746.png)

![3-(3-bromophenyl)-6-{[(pyridin-3-yl)methyl]amino}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6543761.png)
![6-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-3-(2-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6543775.png)
![{[2-(4-chlorophenyl)ethyl]carbamoyl}methyl 2-methylbenzoate](/img/structure/B6543780.png)

![6-{[(furan-2-yl)methyl]amino}-3-(4-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6543788.png)



![N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B6543835.png)